4'-Cyano-3-piperidinomethyl benzophenone
Overview
Description
4’-Cyano-3-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H20N2O and a molecular weight of 304.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-3-piperidinomethyl benzophenone typically involves the reaction of 4-cyanobenzoyl chloride with 3-piperidinomethyl benzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 4’-Cyano-3-piperidinomethyl benzophenone may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-3-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the piperidinomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the cyano or piperidinomethyl groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
4’-Cyano-3-piperidinomethyl benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Cyano-3-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Cyano-3-piperidinomethyl benzophenone: Unique due to its specific substitution pattern and functional groups.
4’-Cyano-3-methyl benzophenone: Lacks the piperidinomethyl group, resulting in different chemical properties and reactivity.
4’-Cyano-3-piperidinomethyl acetophenone: Similar structure but with an acetophenone core instead of a benzophenone core.
Uniqueness
4’-Cyano-3-piperidinomethyl benzophenone is unique due to the presence of both the cyano group and the piperidinomethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-16-7-9-18(10-8-16)20(23)19-6-4-5-17(13-19)15-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWKMEPDAWWBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643130 | |
Record name | 4-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-72-8 | |
Record name | 4-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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